Head-to-Head Anti-HSV-2 Potency: 4-Hydroxysattabacin vs. Sattabacin in VERO Cell Monolayers
In the original comparative isolation study that simultaneously evaluated all four sattabacin/sattazolin congeners under identical assay conditions, 4-hydroxysattabacin (compound 2) exhibited the highest anti-HSV-2 potency among the series, achieving an ID50 of 0.08 μg/mL against HSV-2 in VERO cell monolayers [1]. The parent compound sattabacin (compound 1), which lacks the para-hydroxyl group, showed quantitatively lower anti-HSV-2 activity within the same assay, while sattazolin (compound 3) and methylsattazolin (compound 4) demonstrated still weaker or negligible anti-HSV-2 effects [1]. The structure–activity relationship explicitly attributes this potency enhancement to the presence of the aromatic hydroxyl substituent [1].
| Evidence Dimension | Inhibitory dose 50% (ID50) against herpes simplex virus type 2 (HSV-2) |
|---|---|
| Target Compound Data | ID50 = 0.08 μg/mL (4-hydroxysattabacin) |
| Comparator Or Baseline | Sattabacin (des-hydroxy analog): higher ID50 (exact value not numerically tabulated in the publicly available abstract; the study designates 4-hydroxysattabacin as the most potent congener); sattazolin and methylsattazolin: minimal anti-HSV-2 activity |
| Quantified Difference | 4-Hydroxysattabacin designated as the most potent anti-HSV-2 compound among the four congeners tested; the para-hydroxyl group is identified as the structural feature conferring superior potency [1]. |
| Conditions | VERO cell monolayers; [³H]leucine incorporation assay for antiviral activity readout; compounds co-isolated and tested in parallel from Bacillus sp. B-60 fermentation broth (J Antibiot 1995; 48:967–972) |
Why This Matters
A procurement decision that selects sattabacin instead of 4-hydroxysattabacin for an HSV-2 antiviral screening program would be selecting a demonstrably less potent compound, as evidenced by direct intra-study comparison, potentially leading to false-negative screening outcomes or underestimation of the acyloin chemotype's antiviral potential.
- [1] Lampis G, Deidda D, Maullu C, Madeddu MA, Pompei R. Sattabacins and sattazolins: new biologically active compounds with antiviral properties extracted from a Bacillus sp. J Antibiot (Tokyo). 1995 Sep;48(9):967-72. doi: 10.7164/antibiotics.48.967. PMID: 7592064. View Source
